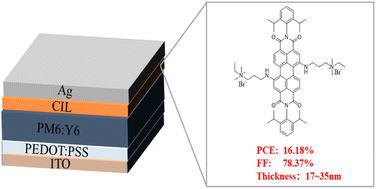Cathode interface materials based on perylene-diimide derivatives for thickness insensitivity and high fill factor heterojunction organic solar cells†
Journal of Materials Chemistry A Pub Date: 2023-10-18 DOI: 10.1039/D3TA04833K
Abstract
Cathode interface layers are important to improve the performance of organic solar cells (OSCs). In this work, two perylene diimide (PDI) derivatives (2N-PDI and 2NBr-PDI) as cathode interface materials were reported. Studies of ultraviolet photoelectron spectroscopy (UPS), electron paramagnetic resonance (EPR), atomic force microscopy (AFM), electron mobility, and light intensity dependence were carried out. The results show that 2NBr-PDI has better metal electrode work function (WF) adjustability, film morphology, and electron mobility than PDINO. The device with 2NBr-PDI as the cathode interface layer with PM6:Y6 as the active layer reached a power conversion efficiency (PCE) of 16.18% and a high fill factor (FF) of 78.37%, which is one of the highest values among PM6:Y6 systems. Notably, it exhibits good thickness insensitivity, with PCE remaining at 90% at a thickness of 35 nm, which facilitates future large-scale production.


Recommended Literature
- [1] A time-dependent density functional theory investigation on the nature of the electronic transitions involved in the nonlinear optical response of [Ru(CF3CO2)3T] (T = 4′-(C6H4-p-NBu2)-2,2′:6′,2″-terpyridine)
- [2] Statistical generation of training sets for measuring NO3−, NH4+ and major ions in natural waters using an ion selective electrode array†
- [3] Microtopographical assembly of cardiomyocytes†
- [4] Silver(i) metal–organic framework-embedded polylactic acid electrospun fibrous membranes for efficient inhibition of bacteria†
- [5] Straightforward synthesis of MTW-type magnesium silicalite for CO2 fixation with epoxides under mild conditions†
- [6] The bearing of the dissociation constant of urea on its constitution
- [7] Back cover
- [8] Fluorescent heterometallic MOFs: tunable framework charges and application for explosives detection†
- [9] Back cover
- [10] Organophotocatalysis system of p/n bilayers for wide visible-light-induced molecular hydrogen evolution†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 189337-28-8
-
CAS no.: 189680-06-6
-
CAS no.: 126840-22-0









